4-Benzoyl-2-nitroacetanilide; 98%
Overview
Description
4-Benzoyl-2-nitroacetanilide is a chemical compound with the linear formula C15H12N2O4 . It is a derivative of nitroacetanilide, which is a nitro derivative of acetanilide . The compound is used as an intermediate in the production of some dyes .
Molecular Structure Analysis
The molecular structure of 4-Benzoyl-2-nitroacetanilide can be analyzed using various techniques such as single-crystal X-ray diffraction . The compound has a molecular weight of 284.274 .Physical And Chemical Properties Analysis
4-Benzoyl-2-nitroacetanilide is a solid compound . It has a molecular weight of 284.274 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Safety And Hazards
properties
IUPAC Name |
N-(4-benzoyl-2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)16-13-8-7-12(9-14(13)17(20)21)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNPQKPWCMCEOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-3-nitrobenzophenone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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